molecular formula C7H2Cl2F4S B1409897 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene CAS No. 1803855-00-6

1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene

Cat. No. B1409897
CAS RN: 1803855-00-6
M. Wt: 265.05 g/mol
InChI Key: DSWYFZZBDFNJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene, also known as 1,5-DCFTB, is a versatile and useful synthetic compound. It is a halogenated aromatic compound that is widely used in various scientific research applications due to its unique properties. It is a colorless, odorless, and non-toxic compound that can be easily synthesized and manipulated in the laboratory. This compound has a wide range of applications in the field of organic chemistry and biochemistry. In

Scientific Research Applications

1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is used in various scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a solvent in chromatography. It is also used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is used in the synthesis of fluorinated polymers, which have a wide range of applications in the field of electronics, optics, and medicine.

Mechanism of Action

1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is an organofluorine compound that is used as a reagent in organic synthesis and as a catalyst in polymerization reactions. It is a versatile compound that can be used to synthesize a wide range of compounds. The mechanism of action of 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is based on the ability of the compound to act as a nucleophile, which allows it to react with electrophiles and form covalent bonds. The reaction of 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene with electrophiles is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and a strong acid, such as hydrochloric acid or sulfuric acid.
Biochemical and Physiological Effects
1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is a non-toxic compound that is not known to have any adverse biochemical or physiological effects. It is a colorless, odorless compound that is not known to have any adverse effects on the environment. Additionally, 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is not known to cause any skin or eye irritation and is not known to be a skin or eye sensitizer.

Advantages and Limitations for Lab Experiments

1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene has several advantages for laboratory experiments. It is a non-toxic compound that can be easily synthesized and manipulated in the laboratory. Additionally, it is a versatile compound that can be used to synthesize a wide range of compounds. However, 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is a reactive compound and should be handled with caution. It is also a flammable compound and should be stored in a cool, dry place away from sources of heat and ignition.

Future Directions

1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene is a versatile and useful compound that has a wide range of applications in the field of organic chemistry and biochemistry. There is potential for the use of 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene in the synthesis of novel compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene can be used as a catalyst in polymerization reactions, which could lead to the development of new materials with improved properties. Furthermore, 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene can be used in the synthesis of fluorinated polymers, which could lead to the development of new materials with improved optical, electrical, and mechanical properties. Finally, 1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene could be used in the synthesis of biocompatible materials, which could lead to the development of new materials for use in medical devices and implants.

properties

IUPAC Name

1,5-dichloro-2-fluoro-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(2-5(3)10)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWYFZZBDFNJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1SC(F)(F)F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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